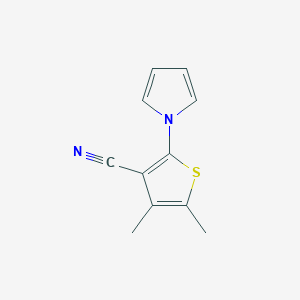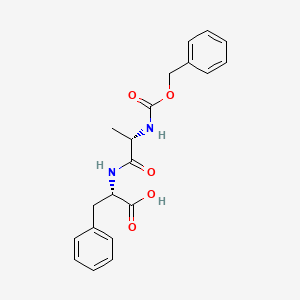
Z-Ala-Phe-OH
概述
描述
“Z-Ala-Phe-OH” is a peptide compound . Its IUPAC name is (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoic acid . It has a CAS Number of 2768-53-8 and a molecular weight of 370.41 .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step is the synthesis of Z-Ala-Phe-OMe using Z-Ala-OH, Phe-OMe.HCl, and free thermolysin . The second step is the hydrolysis of the ester of Z-Ala-Phe-OMe using αCT to form this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1 . The InChI key is BVNXQVWGWUHKMK-YOEHRIQHSA-N .
Physical And Chemical Properties Analysis
This compound is a white powder . It should be stored at 0-8°C .
科学研究应用
Z-Ala-Phe-OH has a wide range of applications in scientific research. It has been used to study the structure and function of enzymes, as a substrate for enzyme assays, and as an inhibitor of protein-protein interactions. It has also been used to study gene expression and to modulate the activity of transcription factors. Additionally, this compound has been used to study the structure and function of the cell membrane, as well as the structure and function of signal transduction pathways.
作用机制
The mechanism of action of Z-Ala-Phe-OH is not completely understood. However, it is believed that the hydroxamate group binds to the active site of enzymes and proteins, resulting in a conformational change that leads to the inhibition of their activity. Additionally, this compound has been shown to interact with the cell membrane, resulting in changes in the activity of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, it has been shown to inhibit the activity of enzymes and proteins, resulting in changes in the activity of signal transduction pathways. Additionally, this compound has been shown to modulate gene expression and to affect the structure and function of the cell membrane.
实验室实验的优点和局限性
The main advantage of Z-Ala-Phe-OH is that it can be used to study a wide range of biological processes. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solution. However, it is important to note that this compound can be toxic at high concentrations, and it has been shown to interact with a variety of proteins and enzymes, making it difficult to predict its effects on a given system.
未来方向
There are a number of potential future directions for research involving Z-Ala-Phe-OH. These include further studies on the biochemical and physiological effects of this compound, as well as studies on its potential use as a therapeutic agent. Additionally, further research could focus on the development of new methods for synthesizing this compound, as well as new methods for studying its interactions with proteins and enzymes. Finally, research could focus on the development of new assays for measuring the activity of this compound in biological systems.
安全和危害
生化分析
Cellular Effects
It is known that peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is important to understand any threshold effects, as well as any toxic or adverse effects at high doses
属性
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNXQVWGWUHKMK-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2768-53-8 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of Z-Ala-Phe-OH described in the paper noteworthy in terms of green chemistry?
A1: The synthesis of this compound, as described in the paper, stands out due to its adherence to green chemistry principles. The researchers employed a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles to achieve a cleaner and more sustainable synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




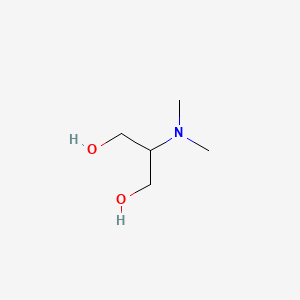
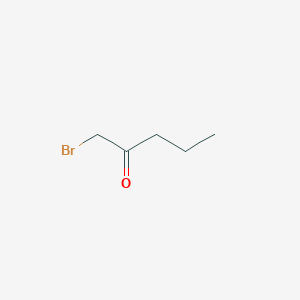
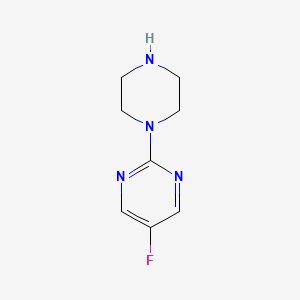

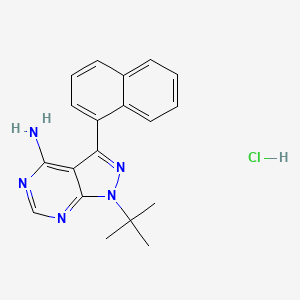
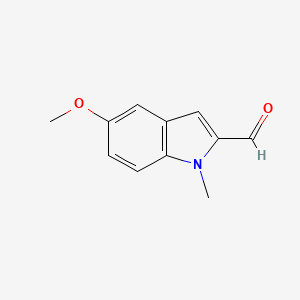

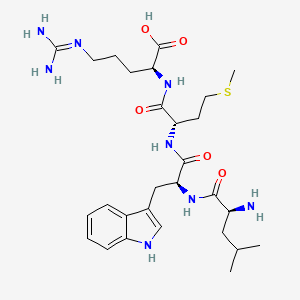
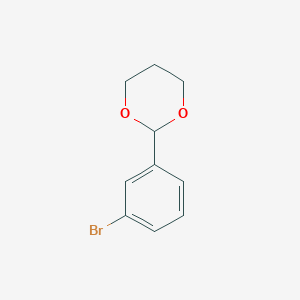
![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)
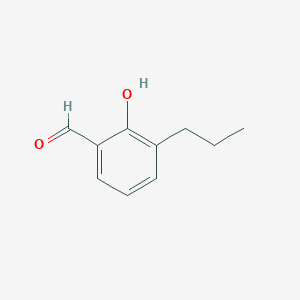
![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)
